Methyl 3-bromo-2-methylbenzoate
Overview
Description
Methyl 3-bromo-2-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound of interest is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 2-alkynylbenzoic acids , and methyl 2-amino 5-bromobenzoate have been investigated for their molecular structures, synthesis methods, and chemical properties.
Synthesis Analysis
The synthesis of related benzoate derivatives often involves reactions that introduce functional groups or modify existing ones. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, 2-bromo-3-hydroxybenzoate derivatives are synthesized via the Diels–Alder reaction followed by ring-opening aromatization . These methods could potentially be adapted for the synthesis of methyl 3-bromo-2-methylbenzoate.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . Computational methods like Density Functional Theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure . These studies provide insights into the stability and reactivity of the molecules.
Chemical Reactions Analysis
Benzoate derivatives can undergo various chemical reactions, including cyclization , cross-coupling , and carboxylation . These reactions are crucial for the functionalization of the benzoate core and the synthesis of more complex molecules. The reactivity of the bromo and methyl groups in methyl 3-bromo-2-methylbenzoate would likely allow for similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives, such as thermal stability , vibrational spectra , and electronic properties , are characterized using a range of spectroscopic and computational techniques. These properties are influenced by the molecular structure and are important for understanding the behavior of the compounds under different conditions.
Scientific Research Applications
Thermodynamics and Solubility
Temperature Dependences and Thermodynamics
Research by Zherikova et al. (2016) investigated the temperature dependences of vapor pressures for various bromobenzoic acids, including isomers of bromo-methylbenzoic acids, to derive the molar enthalpies of sublimation and vaporization. This study contributes to understanding the thermodynamics related to methyl 3-bromo-2-methylbenzoate (Zherikova et al., 2016).
Solubility Correlations
The same study developed structure-property correlations for the solubilities of halogenobenzoic acids, which include compounds similar to methyl 3-bromo-2-methylbenzoate. These correlations are crucial for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Chemical Synthesis and Reactions
Synthesis of Derivatives
Shinohara et al. (2014) reported a method for synthesizing 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction and a ring-opening aromatization using methyl 3-bromopropiolate. This synthesis process is relevant for creating derivatives of methyl 3-bromo-2-methylbenzoate (Shinohara et al., 2014).
Spectroscopic Characterization
Diwaker et al. (2015) synthesized a compound related to methyl 3-bromo-2-methylbenzoate and characterized it using various spectroscopic techniques, contributing to the understanding of such compounds' structural and electronic properties (Diwaker et al., 2015).
Application in Drug Synthesis
A study by Han Lijun (2010) synthesized a compound related to methyl 3-bromo-2-methylbenzoate and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in drug development (Han Lijun, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQTCSBXHAYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513208 | |
Record name | Methyl 3-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-methylbenzoate | |
CAS RN |
99548-54-6 | |
Record name | Methyl 3-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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